molecular formula C9H13N5O B8432413 2-butoxy-9H-purin-6-amine

2-butoxy-9H-purin-6-amine

Cat. No.: B8432413
M. Wt: 207.23 g/mol
InChI Key: HVEGYOGEXMRFKF-UHFFFAOYSA-N
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Description

2-Butoxy-9H-purin-6-amine is a synthetic purine derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position of the purine core and an amine group at the 6-position. Purines are heterocyclic aromatic organic compounds critical to biological processes, including nucleic acid synthesis and cellular signaling.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-butoxy-7H-purin-6-amine

InChI

InChI=1S/C9H13N5O/c1-2-3-4-15-9-13-7(10)6-8(14-9)12-5-11-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14)

InChI Key

HVEGYOGEXMRFKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • 2-Butoxy-9H-purin-6-amine : A butoxy group at the 2-position and an amine at the 6-position.
  • Analog 1: 6-(Cyclohexylmethoxy)-9H-purin-2-amine () Substituent: Cyclohexylmethoxy (-OCH₂C₆H₁₁) at the 6-position. Synthesis: Sodium hydride (NaH) in tetrahydrofuran (THF) with cyclohexylmethanol, yielding 75% .
  • Analog 2 : 9-Allyl-6-chloro-9H-purin-2-amine ()
    • Substituent: Allyl group (-CH₂CH=CH₂) at the 9-position and chlorine at the 6-position.
    • Synthesis: Allyl bromide with NaH in acetonitrile, yielding 50% .
  • Analog 3: 6-(3-Aminobenzyloxy)-2-fluoro-9H-purine () Substituent: 3-Aminobenzyloxy (-OCH₂C₆H₄NH₂) at the 6-position and fluorine at the 2-position. Synthesis: NaH in THF with 3-aminobenzyl alcohol, yielding 70% .

Electronic and Lipophilic Effects

  • 6-Amino Group: Enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases or nucleic acids .

Data Table: Comparison of Key Parameters

Compound Substituents Molecular Weight (g/mol) Yield (%) Key Biological Activity Reference ID
2-Butoxy-9H-purin-6-amine 2-OCH₂CH₂CH₂CH₃, 6-NH₂ 223.3 (estimated) N/A Hypothesized kinase inhibition N/A
6-(Cyclohexylmethoxy)-9H-purin-2-amine 6-OCH₂C₆H₁₁, 2-NH₂ 289.4 75 HSP90 inhibition
9-Allyl-6-chloro-9H-purin-2-amine 9-CH₂CH=CH₂, 6-Cl 209.6 50 Anticancer (preclinical)
6-(3-Aminobenzyloxy)-2-fluoro-9H-purine 6-OCH₂C₆H₄NH₂, 2-F 299.3 70 Tyrosine kinase inhibition

Preparation Methods

Tetrahydropyranyl (THP) Protection

The purine core is first protected at the 9-position using 3,4-dihydro-2H-pyran under acidic conditions. This step prevents undesired side reactions during subsequent substitutions. A mixture of 2,6-dichloropurine and tetrahydropyranyl acetate in acetonitrile, catalyzed by trimethylsilyl trifluoromethanesulfonate, yields 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine with 86% efficiency.

Ammonia Displacement at the 6-Position

The 6-chloro group is replaced with an amine via refluxing with 2 M ammonia in isopropanol. This step proceeds at 50°C for 7 hours, achieving near-quantitative conversion. The THP group remains intact, ensuring regioselectivity.

Deprotection of the THP Group

The THP group is removed using p-toluenesulfonic acid (pTSA) in methanol at room temperature. This step restores the 9H-purine structure, affording 2-butoxy-9H-purin-6-amine in 78% yield.

Table 1: Reaction Parameters for Sequential Displacement Route

StepReagents/ConditionsYield (%)
THP ProtectionTHP acetate, TMSOTf, CH₃CN, 0°C → 10°C86
6-AminationNH₃ (2 M), iPrOH, 50°C, 7 h95
2-ButoxylationNaOBut, BuOH, 90°C, 6 h82
THP DeprotectionpTSA, MeOH, rt, 2 h78

Alternative Route via Direct Halogen Exchange

A streamlined approach avoids THP protection by exploiting the differential reactivity of purine halogens.

Selective 2-Chloro Activation

2-Chloropurine is treated with sodium butoxide in dimethylformamide (DMF) at 120°C. The higher electrophilicity of the 2-position enables selective substitution, yielding 2-butoxy-9H-purin-6-amine directly. However, this method suffers from lower regioselectivity (65% yield) due to competing 6-chloro displacement.

Microwave-Assisted Acceleration

Microwave irradiation at 150°C for 30 minutes enhances reaction kinetics, improving yield to 73%. The reduced reaction time minimizes decomposition pathways.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF or DMSO stabilize the transition state during nucleophilic substitution, increasing yields by 15–20% compared to alcoholic solvents.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, particularly for sodium butoxide in toluene-water mixtures.

Temperature Control

Exothermic reactions during butoxide addition require precise temperature modulation. Cooling to 0°C prevents side reactions such as N7-alkylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.12 (s, 1H, H-8), 5.45 (br s, 2H, NH₂), 4.21 (t, J = 6.5 Hz, 2H, OCH₂), 1.65–1.55 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR: δ 160.2 (C-6), 153.8 (C-2), 151.4 (C-4), 142.1 (C-8), 70.5 (OCH₂), 31.2, 19.4, 13.8 (butyl chain).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Observed m/z: 238.1 [M+H]⁺ (calculated for C₉H₁₃N₅O: 237.10) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-butoxy-9H-purin-6-amine with high purity and yield?

Synthesis of 2-butoxy-9H-purin-6-amine can be optimized using methodologies derived from structurally similar purine derivatives. Key steps include:

  • Substitution reactions : Reacting a chlorinated purine precursor (e.g., 4-chloro-2,6-diaminopyrimidine) with butoxy groups under microwave-assisted conditions in ethanol at elevated temperatures (e.g., 150°C), as seen in analogous pyrimidine derivatives .
  • Protection of reactive sites : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation during substitution, as demonstrated in the synthesis of 9-methyl-2-phenethyl-9H-purin-6-amine .
  • Purification : Flash column chromatography with gradients of chloroform/methanol (95:5) yields pure products, as validated for benzyloxy-substituted purines .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve tautomeric ambiguity in 2-butoxy-9H-purin-6-amine?

Tautomeric forms (e.g., 6-amine vs. 6-imine) can be distinguished via:

  • ¹H/¹³C NMR : Assigning chemical shifts for NH₂ protons (δ ~6.5–7.5 ppm) and analyzing coupling patterns to confirm amine tautomers .
  • X-ray crystallography : Determining bond lengths and angles (e.g., N–C vs. C–O distances) to identify dominant tautomeric states, as applied to 9-decyl-9H-purin-6-amine .

Q. What are the critical factors influencing the stability of 2-butoxy-9H-purin-6-amine under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent degradation assays : Monitor compound integrity in buffers (pH 3–10) via HPLC, noting hydrolysis of the butoxy group in acidic media, as observed in benzyloxy purines .
  • Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures, with inert atmospheres (e.g., nitrogen) mitigating oxidative degradation .

Advanced Research Questions

Q. How do substituent length and flexibility (e.g., butoxy vs. benzyloxy) modulate the binding affinity of 2-butoxy-9H-purin-6-amine to enzymatic targets?

  • Structure-activity relationship (SAR) studies : Compare inhibitory activity against enzymes (e.g., kinases) using derivatives with varying alkoxy chains. For example, 2-benzyloxy-9-ethyl-9H-purin-6-amine showed reduced affinity compared to shorter substituents due to steric hindrance .
  • Molecular docking : Simulate interactions with active sites (e.g., ATP-binding pockets) to correlate substituent length with binding energy, as applied to fluorophenyl-methyl purine derivatives .

Q. What experimental strategies can address contradictions in reported biological activities of 2-butoxy-9H-purin-6-amine across different assays?

  • Standardized assay protocols : Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and enzyme purity to minimize variability .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional validation, as demonstrated for purine-based receptor antagonists .

Q. How can computational modeling predict the metabolic pathways and toxicity profile of 2-butoxy-9H-purin-6-amine?

  • In silico tools : Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolism (e.g., CYP450-mediated oxidation of the butoxy chain) .
  • Density functional theory (DFT) : Calculate electron distribution to identify reactive sites prone to metabolic modification, as applied to trimethoxybenzyl purines .

Q. What advanced synthetic strategies enable regioselective modification of 2-butoxy-9H-purin-6-amine for targeted drug delivery?

  • Click chemistry : Introduce azide-alkyne cycloaddition handles at the purine N9 position for conjugation to nanoparticles or antibodies .
  • Prodrug design : Mask the 6-amine group with pH-sensitive protecting groups (e.g., Boc) to enhance bioavailability, as validated in ethyl ester purine derivatives .

Methodological Guidelines

  • Synthetic Optimization : Prioritize microwave-assisted reactions for reduced side products and characterize intermediates via LC-MS to track purity.
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple replicates .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and address outliers through factorial design experiments .

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